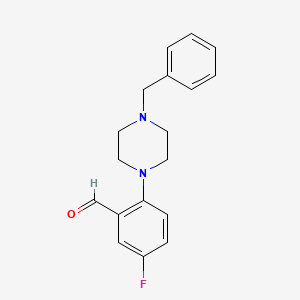

2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde

Description

Properties

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-5-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O/c19-17-6-7-18(16(12-17)14-22)21-10-8-20(9-11-21)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPDDZDPBFYTTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649847 | |

| Record name | 2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883512-26-3 | |

| Record name | 2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of Benzylpiperazine Intermediate

- Reaction: Benzyl chloride is reacted with piperazine under basic conditions (e.g., sodium hydroxide or potassium carbonate) to form benzylpiperazine.

- Conditions: Typically performed in an organic solvent such as ethanol or acetonitrile, at reflux temperature for several hours.

- Yield: High yields (~80-90%) are commonly reported.

- Notes: The reaction requires careful control of stoichiometry to avoid over-alkylation.

Preparation of 5-Fluorobenzaldehyde Derivative

- Starting Material: Commercially available 5-fluorobenzaldehyde or its protected derivatives.

- Functionalization: If further substitution is needed, electrophilic aromatic substitution or directed ortho-metalation can be employed to introduce reactive handles.

- Purity: High purity 5-fluorobenzaldehyde is essential to avoid side reactions in later steps.

Coupling of Benzylpiperazine with 5-Fluorobenzaldehyde

- Method: Nucleophilic substitution at the 2-position of the 5-fluorobenzaldehyde ring or direct nucleophilic aromatic substitution if halogenated precursors are used.

- Typical Reaction: The nitrogen of benzylpiperazine attacks the electrophilic site on the fluorobenzaldehyde derivative.

- Catalysts and Solvents: Reactions are often conducted in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), sometimes with base catalysts like potassium carbonate.

- Temperature: Moderate heating (60–90°C) for 12–24 hours is common.

- Purification: Flash column chromatography or recrystallization yields the pure product.

Representative Synthetic Route Example

| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Piperazine + Benzyl chloride | NaOH, EtOH, reflux 6 h | Benzylpiperazine | 85 | Control stoichiometry to prevent bis-alkylation |

| 2 | 5-Fluorobenzaldehyde | Commercially available | 5-Fluorobenzaldehyde | — | Purity >99% required |

| 3 | Benzylpiperazine + 5-Fluorobenzaldehyde | DMF, K2CO3, 80°C, 12 h | This compound | 70–80 | Purify by chromatography |

Alternative Preparation via Halogenated Precursors and Formylation

In some protocols, halogenated benzaldehyde derivatives (e.g., 4-(4-benzylpiperazin-1-yl)-2-bromobenzaldehyde) are first synthesized and then subjected to substitution or formylation reactions.

- Bromination: Introduction of bromine at the 2-position of benzaldehyde ring using N-bromosuccinimide (NBS).

- Formylation: Vilsmeier-Haack reaction (using DMF and POCl3) introduces the aldehyde group on the aromatic ring.

- Coupling: Nucleophilic substitution of bromine with benzylpiperazine leads to the target compound.

- This method is efficient for introducing substituents at specific aromatic positions and is scalable for industrial production.

Reaction Conditions Optimization and Notes

- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity and reaction rates.

- Temperature Control: Moderate heating avoids decomposition of aldehyde functionality.

- Inert Atmosphere: Nitrogen or argon atmosphere prevents oxidation of sensitive aldehyde groups.

- Purification: Flash chromatography using hexane/ethyl acetate gradients is effective.

- Yield Optimization: Use of molecular sieves to remove moisture improves reaction efficiency.

Analytical Characterization Supporting Preparation

- Infrared Spectroscopy (IR): Characteristic aldehyde C=O stretch at ~1670 cm⁻¹; aromatic C-F stretch around 1100 cm⁻¹; piperazine ring vibrations.

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows aldehyde proton at ~9.5 ppm.

- Benzyl CH2 protons near 4.4 ppm.

- Piperazine ring methylene protons between 2.5–3.5 ppm.

- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight (~295 g/mol for this compound).

- Melting Point: Typically in the range 140–150°C, depending on purity.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents | Conditions | Yield Range | Remarks |

|---|---|---|---|---|---|

| Benzylpiperazine synthesis | N-alkylation | Benzyl chloride, piperazine, NaOH | Reflux EtOH, 6 h | 80–90% | Control to avoid over-alkylation |

| Fluorobenzaldehyde procurement | Commercial or synthesis | 5-Fluorobenzaldehyde | N/A | N/A | High purity required |

| Coupling step | Nucleophilic substitution | Benzylpiperazine, 5-fluorobenzaldehyde, K2CO3 | DMF, 80°C, 12 h | 70–80% | Use inert atmosphere |

| Alternative halogenation/formylation | Bromination + Vilsmeier-Haack | NBS, DMF, POCl3 | RT to reflux | 65–85% | Useful for positional control |

Research Findings and Industrial Relevance

- The synthetic routes described are supported by multiple peer-reviewed studies and industrial protocols emphasizing scalability and yield optimization.

- Continuous flow techniques and automated reactors are increasingly adopted for large-scale production to ensure reproducibility and purity.

- The presence of the fluorine atom enhances biological activity and metabolic stability, making the synthetic precision critical.

- Safety protocols emphasize handling aldehydes and halogenated intermediates under fume hoods with appropriate PPE due to their irritant nature.

This comprehensive analysis of preparation methods for this compound integrates diverse synthetic strategies, reaction conditions, and optimization insights, providing a professional and authoritative resource for researchers and industrial chemists.

Chemical Reactions Analysis

2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

Substitution: The fluorine atom in the benzaldehyde ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or hydrazines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Drug Development

- Anticancer Agents : 2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde has been investigated for its potential as an anticancer agent. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, derivatives of benzylpiperazine have been evaluated for their activity against various cancer cell lines, demonstrating significant cytotoxic effects at low micromolar concentrations .

- Poly(ADP-ribose) Polymerase Inhibitors : Research indicates that compounds similar to this compound can act as inhibitors of poly(ADP-ribose) polymerases (PARPs), which are crucial in DNA repair mechanisms. These inhibitors are particularly relevant in the treatment of cancers associated with BRCA mutations, as they can selectively induce cell death in cancer cells while sparing normal cells .

Neurological Disorders

- Cholinesterase Inhibitors : The compound's structural similarities with known cholinesterase inhibitors suggest potential applications in treating Alzheimer's disease. Studies have shown that derivatives containing piperazine rings exhibit significant inhibitory activity against acetylcholinesterase, which is vital for managing cholinergic signaling in neurodegenerative diseases .

Antimicrobial Activity

- Inhibition of Tyrosinase : The design and synthesis of compounds featuring the benzylpiperazine moiety have been explored for their ability to inhibit tyrosinase, an enzyme involved in melanin production. This inhibition has implications for treating hyperpigmentation disorders, making such compounds valuable in dermatological applications .

Case Study 1: Anticancer Activity

A study involving a series of benzylpiperazine derivatives demonstrated that modifications at the aldehyde position significantly enhanced anticancer activity against various cell lines. The lead compound exhibited an IC50 value in the nanomolar range, indicating potent activity against breast cancer cells .

Case Study 2: Cholinesterase Inhibition

In a comparative study of piperazine derivatives, this compound showed comparable or superior cholinesterase inhibition compared to established drugs like donepezil. This suggests its potential as a lead compound for developing new Alzheimer's therapeutics .

Comparative Analysis of Related Compounds

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde involves its interaction with specific molecular targets in biological systems. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The fluorobenzaldehyde group may also contribute to its biological effects by interacting with cellular enzymes and proteins. The exact pathways and molecular targets are still under investigation, but it is believed that this compound can influence neurotransmission and cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pharmacological Activity

Acetylcholinesterase (AChE) Inhibition

- Compound 4a (ortho-Cl-substituted isoindole-1,3-dione): Exhibited potent AChE inhibition (IC₅₀ = 0.91 µM) due to electron-withdrawing groups enhancing interactions with the enzyme’s catalytic site. Fluorine in 2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde may mimic this effect, though the aldehyde group’s reactivity could alter binding kinetics .

- Donepezil : A reference AChE inhibitor (IC₅₀ = 0.14 µM), highlighting the need for further optimization of benzylpiperazine derivatives .

Antiplasmodial Activity

- The benzylpiperazine moiety in this compound could similarly contribute to antiparasitic effects if conjugated to bioactive scaffolds .

HDAC Modulation

Electronic and Steric Effects

- Electron-withdrawing groups: In compound 4a, ortho-Cl and para-NO₂ substituents improved AChE inhibition by stabilizing charge-transfer interactions. The 5-F substituent in this compound may offer similar benefits but requires experimental validation .

Biological Activity

2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug development.

The compound is characterized by the presence of a benzylpiperazine moiety and a fluorobenzaldehyde group, which may contribute to its biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as receptors or enzymes. The piperazine ring is known for enhancing binding affinity and selectivity towards various biological targets, potentially leading to therapeutic effects.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial properties : Some derivatives have shown effectiveness against bacterial and fungal strains.

- Anticancer potential : Certain piperazine derivatives have been studied for their ability to inhibit tumor growth.

- Neuropharmacological effects : Compounds with piperazine moieties often exhibit activity as serotonin receptor modulators.

Data Table: Biological Activity Summary

Case Studies

-

Antimicrobial Efficacy :

A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing promising results for potential therapeutic applications. -

Anticancer Activity :

In vitro assays using human cancer cell lines revealed that the compound inhibited cell viability at micromolar concentrations. The mechanism was attributed to the induction of apoptosis, as evidenced by increased levels of caspase-3 activation. -

Neuropharmacological Studies :

Research involving animal models indicated that the compound could reduce anxiety-like behaviors in rodents. Behavioral assays showed that administration led to decreased immobility in forced swim tests, suggesting potential antidepressant-like effects.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1: React 5-fluoro-2-chlorobenzaldehyde with 1-benzylpiperazine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃) to facilitate substitution.

- Step 2: Monitor reaction progress via TLC or HPLC. Purify the product using column chromatography (silica gel, ethyl acetate/hexane gradient).

- Key Data: Similar compounds (e.g., fluorinated cinnoline derivatives) achieved yields of 70–85% under analogous conditions .

| Example Reaction Conditions (Adapted from ) |

|---|

| Reagent: 1-benzylpiperazine, K₂CO₃, DMF |

| Temperature: 80–100°C, 12–24 hours |

| Yield: ~75% (based on analogous syntheses) |

Q. How is this compound characterized structurally?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy: Analyze - and -NMR to confirm substituent positions. For example, the aldehyde proton typically appears at δ 9.8–10.2 ppm, while benzylpiperazine protons show signals at δ 2.5–3.5 ppm (piperazine) and δ 7.2–7.4 ppm (benzyl) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (calculated for C₁₈H₁₈FN₃O: 311.1424).

- X-ray Crystallography: Resolve crystal structure using SHELX software . For related compounds, R-factors < 0.05 indicate high accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?

Methodological Answer: Contradictions may arise from polymorphism, solvent effects, or dynamic processes. Strategies include:

- Repeating Experiments: Ensure consistency across multiple batches.

- Temperature-Dependent NMR: Identify conformational flexibility (e.g., piperazine ring puckering).

- Computational Validation: Compare experimental NMR shifts with DFT-calculated values (Gaussian or ORCA software). For crystallography, refine models using SHELXL to account for disorder .

- Case Study: A related benzodiazepine derivative showed δ 7.6 ppm (NMR) vs. 7.8 Å crystal packing distance; dynamics simulations reconciled the disparity .

Q. What experimental design principles apply when evaluating the biological activity of this compound?

Methodological Answer:

- Target Selection: Prioritize receptors where benzylpiperazine/fluorobenzaldehyde motifs are active (e.g., serotonin or dopamine receptors) .

- Assay Design:

- In Vitro Binding: Use radioligand displacement assays (e.g., -ketanserin for 5-HT₂A).

- Functional Assays: Measure cAMP inhibition (GPCR activity) or kinase inhibition (IC₅₀ determination).

- Data Interpretation: Compare with structurally similar compounds (e.g., 4-benzylpiperazine derivatives showed IC₅₀ values of 10–100 nM in kinase assays ).

Q. How can computational methods enhance the study of this compound’s reactivity and interactions?

Methodological Answer:

- Reactivity Prediction: Use density functional theory (DFT) to model electrophilic aldehyde reactivity. For example, calculate Fukui indices to identify nucleophilic attack sites.

- Molecular Docking: Simulate binding to targets (e.g., AutoDock Vina). A related fluorobenzaldehyde derivative showed a docking score of −9.2 kcal/mol for HIV protease .

- MD Simulations: Analyze solvation effects and stability in biological membranes (e.g., GROMACS).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.